molecular formula C23H19N3O B3475235 1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

Cat. No.: B3475235
M. Wt: 353.4 g/mol
InChI Key: YWGZQHUZURQMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

The synthesis of 1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves several steps. One common method includes the amination and annulation of benzamides and amidines, often mediated by copper catalysts . This synthetic route is efficient for constructing the quinazoline framework. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are often quinazolinone derivatives with diverse biological activities .

Mechanism of Action

Comparison with Similar Compounds

1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-10-12-17(13-11-15)22-25-21-9-4-3-8-20(21)23(26-22)24-19-7-5-6-18(14-19)16(2)27/h3-14H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGZQHUZURQMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
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1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
Reactant of Route 3
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
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1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
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1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
Reactant of Route 6
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1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

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